ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
Ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative synthesized via multicomponent reactions involving cyclohexyl aldehydes, dimedone, and ethyl cyanoacetate. Its structure features a cyclohexyl group at the 4-position and an ethyl ester at the 3-position. Chromene derivatives are widely studied for their pharmacological and material science applications due to their heterocyclic framework and tunable substituents .
Properties
IUPAC Name |
ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-4-24-19(23)17-15(12-8-6-5-7-9-12)16-13(22)10-20(2,3)11-14(16)25-18(17)21/h12,15H,4-11,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWKWLNIFGTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3CCCCC3)C(=O)CC(C2)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the class of coumarin derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C20H29NO4
- Molecular Weight : 347.4 g/mol
- Purity : Typically around 95% .
Coumarin derivatives like ethyl 2-amino-4-cyclohexyl-7,7-dimethyl have been shown to interact with various biological targets:
- Enzyme Inhibition : Many coumarins exhibit inhibitory effects on enzymes related to neurotransmission and inflammation. For instance, they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotection by reducing oxidative stress and inflammation in neuronal cells .
- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its protective effects against cellular damage .
Anticholinergic Activity
Ethyl 2-amino-4-cyclohexyl-7,7-dimethyl has demonstrated significant AChE inhibitory activity. In vitro studies show that it can effectively reduce the enzyme's activity, which is crucial for managing conditions like Alzheimer's disease. The IC50 values for AChE inhibition are comparable to those of established drugs .
Antioxidant and Anti-inflammatory Properties
Research indicates that this compound possesses antioxidant capabilities, as evidenced by its ability to scavenge free radicals and reduce markers of oxidative stress in cellular models. Additionally, it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of various coumarin derivatives including ethyl 2-amino-4-cyclohexyl-7,7-dimethyl in a model of oxidative stress-induced neuronal damage. The results indicated a significant reduction in cell death and restoration of mitochondrial function at certain concentrations .
- In Vivo Efficacy : In animal models of neurodegeneration, treatment with this compound led to improved cognitive function and reduced amyloid plaque formation compared to controls. These findings support its potential use as a therapeutic agent in Alzheimer's disease .
Comparative Analysis of Related Compounds
| Compound Name | AChE Inhibition IC50 (μM) | Neuroprotective Effect | Antioxidant Activity |
|---|---|---|---|
| Ethyl 2-amino-4-cyclohexyl... | 0.08 | Yes | Yes |
| Curcumin | 6.53 | Moderate | High |
| Rivastigmine | 0.14 | Yes | Moderate |
Future Directions
The potential applications of ethyl 2-amino-4-cyclohexyl-7,7-dimethyl extend beyond neuroprotection. Ongoing research aims to explore its:
- Anticancer Properties : Preliminary data suggest that coumarin derivatives may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.
- Antibacterial Activity : Some studies indicate that related compounds exhibit antibacterial properties against gram-positive bacteria, warranting further investigation into their use as antimicrobial agents .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly influences physical, spectral, and synthetic properties. Key analogs include:
*Hypothetical data inferred from similar syntheses.
Key Observations :
- Cyclohexyl vs.
- Electron-Withdrawing Groups (e.g., Cl, Br) : Lower melting points (e.g., 173–175°C for 4-chlorophenyl vs. 180–182°C for 2,4-dichlorophenyl) due to reduced molecular symmetry .
- Fluorinated Analogs : The 3,5-difluorophenyl derivative shows distinct IR peaks at 3434 cm⁻¹ (NH₂), suggesting stronger hydrogen bonding .
Ester Group Modifications
The ester group at the 3-position varies between ethyl, methyl, and methoxyethyl, affecting solubility and reactivity:
Key Observations :
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher thermal stability, as seen in the target compound’s melting range (160–165°C) versus methyl analogs (159–176°C) .
- Methoxyethyl Esters : Improved aqueous solubility due to the ether oxygen, making them suitable for pharmaceutical formulations .
Key Observations :
- Nanocomposite Catalysts: Fe3O4-based catalysts enable solvent-free synthesis with >85% yields, reducing environmental impact .
- Ultrasound Irradiation : Cuts reaction time to <1 hour, ideal for industrial scale-up .
Structural and Crystallographic Insights
Crystal structures of analogs (e.g., 4-bromothiophen-2-yl derivative) reveal:
- Bond Distances : C=O (1.21 Å) and C-N (1.35 Å) bonds remain consistent across derivatives, confirming structural integrity .
- Hydrogen Bonding : NH₂ groups form intermolecular H-bonds (2.8–3.0 Å), stabilizing crystal packing. Bulky substituents (e.g., cyclohexyl) disrupt packing, lowering melting points compared to planar aryl groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, and what analytical techniques are critical for confirming its purity and structure?
- Answer : The compound is synthesized via one-pot multicomponent reactions involving cyclohexyl aldehyde, ethyl acetoacetate, and malononitrile derivatives under catalytic conditions (e.g., acid/base or organocatalysts) . Critical analytical techniques include:
- X-ray crystallography to resolve stereochemistry and confirm molecular packing (e.g., cyclohexyl vs. aryl substituent effects) .
- LC-MS and HPLC for purity assessment, with retention times and mass-to-charge ratios compared to standards .
- NMR spectroscopy (1H/13C) to verify substituent integration and coupling patterns, particularly for the amino and ester groups .
Q. How does the cyclohexyl substituent influence the molecular conformation and crystallographic packing of this chromene derivative compared to other aryl substituents?
- Answer : Bulky cyclohexyl groups introduce steric hindrance, leading to distinct torsion angles in the chromene core compared to planar aryl groups (e.g., 4-methylphenyl or trifluoromethylphenyl). This affects crystal packing efficiency, as observed in X-ray studies where cyclohexyl derivatives exhibit lower symmetry (e.g., monoclinic vs. orthorhombic systems) and reduced π-π stacking interactions .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) observed during structural elucidation?
- Answer : Contradictions often arise from dynamic effects (e.g., rotameric equilibria in solution vs. static crystal structures). To address this:
- Perform variable-temperature NMR to identify conformational flexibility .
- Use density functional theory (DFT) to calculate NMR chemical shifts and compare with experimental data .
- Validate with single-crystal X-ray diffraction to resolve absolute configuration .
Q. How can computational reaction path search methods optimize the synthesis of this chromene derivative, particularly in minimizing side products and improving yield?
- Answer : Implement the ICReDD methodology (Integrated Computational-Experimental Reaction Design and Discovery), which combines:
- Quantum chemical calculations to map energy barriers for intermediates and transition states .
- Machine learning to analyze experimental parameters (e.g., solvent polarity, catalyst loading) and predict optimal conditions .
- High-throughput screening to validate computational predictions, reducing trial-and-error cycles by >50% .
Q. What are the challenges in interpreting LC-MS and chromatographic data for this compound when synthesized via multicomponent reactions, and how can these be methodologically addressed?
- Answer : Challenges include co-elution of byproducts (e.g., unreacted aldehydes or dimeric adducts). Solutions involve:
- High-resolution LC-MS (HRMS) to distinguish isobaric species via exact mass measurements (e.g., resolving [M+H]+ ions with <5 ppm error) .
- Gradient elution optimization using C18 columns with acetonitrile/water mobile phases to enhance peak separation .
- Post-column derivatization with chiral agents to detect stereochemical impurities .
Q. How do electron-donating or withdrawing substituents on the cyclohexyl group affect the compound’s reactivity in subsequent chemical modifications (e.g., hydrolysis of the ester group)?
- Answer : Substituents modulate electron density at the chromene core:
- Electron-withdrawing groups (e.g., -CF3) increase electrophilicity at the ester carbonyl, accelerating hydrolysis rates.
- Electron-donating groups (e.g., -OCH3) stabilize the enol tautomer, altering reactivity in Michael addition reactions .
- Experimental validation : Use kinetic studies (UV-Vis monitoring) and DFT to correlate substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
